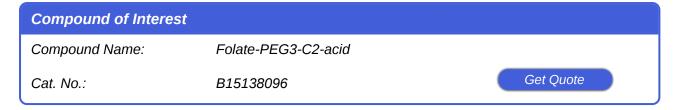


## An In-depth Technical Guide to Folate-PEG3-C2acid

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For Researchers, Scientists, and Drug Development Professionals

### **Core Concepts**

**Folate-PEG3-C2-acid** is a heterobifunctional linker molecule designed for targeted drug delivery and the synthesis of advanced therapeutic agents such as proteolysis-targeting chimeras (PROTACs). This molecule is composed of three key functional units:

- Folic Acid: A targeting moiety that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]
- Polyethylene Glycol (PEG) Spacer: A three-unit PEG chain that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer between the targeting and functional ends of the molecule.[3][4]
- Carboxylic Acid Terminus: A reactive group that allows for covalent conjugation to aminecontaining molecules, such as drugs, imaging agents, or other components of a therapeutic construct.[5]

The strategic combination of these components enables the targeted delivery of conjugated payloads to FR-positive cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.[6]

## **Physicochemical Data**



The following table summarizes the key physicochemical properties of **Folate-PEG3-C2-acid** and similar derivatives, compiled from supplier data sheets and relevant literature.

Property	Value/Characteristic		
Molecular Formula	C28H36N8O10		
Molecular Weight	644.64 g/mol		
Appearance	Yellow to orange solid		
Purity	Typically >95% (as determined by HPLC)		
Solubility	Soluble in DMSO and DMF		
Storage Conditions	Store at -20°C, protected from light		

# Experimental Protocols Synthesis of Folate-PEG-Acid

The synthesis of Folate-PEG-acid derivatives generally involves a multi-step process. Below is a representative protocol adapted from methodologies described for similar compounds.[3][7] [8]

#### Materials:

- Folic Acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Amino-PEG3-C2-acid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)



- Diethyl ether for precipitation
- Appropriate solvents for purification (e.g., water, acetonitrile for HPLC)

#### Procedure:

- Activation of Folic Acid:
  - Dissolve folic acid in anhydrous DMSO.
  - Add NHS (1.1 eq) and EDC or DCC (1.1 eq) to the solution.
  - Stir the reaction mixture at room temperature in the dark for 4-6 hours to form the NHSactivated folate ester.
- · Conjugation to PEG Linker:
  - In a separate flask, dissolve Amino-PEG3-C2-acid in anhydrous DMSO.
  - Add TEA or DIPEA (2-3 eq) to the solution.
  - Slowly add the activated folic acid solution to the Amino-PEG3-C2-acid solution.
  - Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.

### · Purification:

- The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
- A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.
- Fractions containing the desired product are collected, pooled, and lyophilized to yield the purified Folate-PEG3-C2-acid.

### **Characterization Methods**

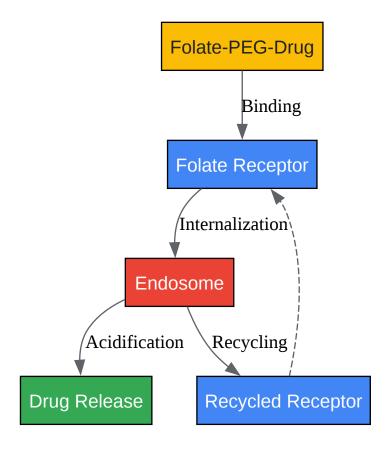


Technique	Purpose & Expected Observations		
<sup>1</sup> H NMR Spectroscopy	To confirm the structure of the final product.  Characteristic aromatic proton signals from folic acid are expected between 6.5 and 8.5 ppm, and a prominent signal for the PEG methylene protons should appear around 3.6 ppm.[11][12]		
Mass Spectrometry	To verify the molecular weight of the synthesized compound.		
FTIR Spectroscopy	To identify key functional groups. The formation of the amide bond is confirmed by characteristic absorption bands.[5]		
Analytical HPLC	To assess the purity of the final product.[9][13]		

# Signaling Pathways and Logical Relationships Folate Receptor-Mediated Endocytosis

**Folate-PEG3-C2-acid**-conjugated therapeutics are internalized by cells through folate receptor-mediated endocytosis. The following diagram illustrates this pathway.[6][14]





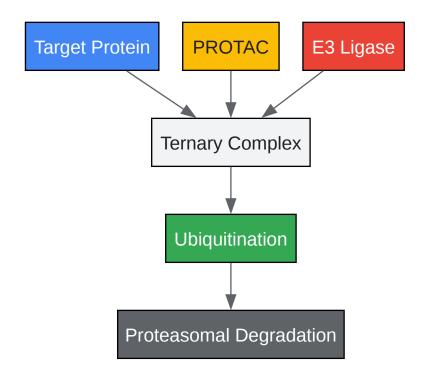
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Caption: Folate receptor-mediated endocytosis of a folate-conjugated drug.

### **PROTAC Mechanism of Action**

When incorporated into a PROTAC, the **Folate-PEG3-C2-acid** serves as part of the linker connecting the target protein ligand and the E3 ligase ligand. The general mechanism of action for a PROTAC is depicted below.[15][16][17]





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Caption: The catalytic cycle of a PROTAC leading to target protein degradation.

## **Quantitative Data from Applications**

The following table summarizes quantitative data from studies utilizing folate-PEG functionalized nanoparticles for targeted drug delivery.



Parameter	Nanoparticle System	Drug	Cell Line(s)	Key Findings
Particle Size	PLGA-PEG- Folate	Vincristine Sulfate & ε- viniferine	-	82.76 ± 22.42 nm (non- lyophilized)[18]
Zeta Potential	PLGA-PEG- Folate	Vincristine Sulfate & ε- viniferine	-	-8.33 ± 3.68 mV (non-lyophilized) [18]
Drug Loading	PLGA-PEG- Folate	Vincristine Sulfate & ε- viniferine	-	2.60 ± 0.20% and 8.87 ± 0.68% respectively[18]
Cellular Uptake	Folate- PEGylated Zein	Paclitaxel	KB (FR+) vs. A549 (FR-)	Significantly higher uptake in FR+ cells[17]
In Vivo Tumor Growth Inhibition	Folate- PEGylated Zein	Paclitaxel	KB tumor- bearing mice	Enhanced tumor regression compared to non-targeted nanoparticles[17]

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